(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol
Description
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |
InChI Key |
ZASARIKEPRMRES-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1Cl)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of 1-(2-chlorophenyl)propan-2-one
One common approach is the asymmetric reduction of the ketone precursor 1-(2-chlorophenyl)propan-2-one to the corresponding amino alcohol. This can be achieved by:
- Chiral catalytic hydrogenation using metal catalysts modified with chiral ligands to induce enantioselectivity.
- Chemical reduction with chiral reducing agents such as chiral borohydrides or oxazaborolidines.
- Enzymatic reduction employing ketoreductases for high stereoselectivity.
These methods typically yield the (1R,2S) stereoisomer with high enantiomeric excess (ee), essential for biological activity and further synthetic utility.
Reductive Amination
Another widely used method is reductive amination of the corresponding 2-chlorophenylpropan-2-one with ammonia or an amine source:
- The ketone is reacted with ammonia or a primary amine to form an imine or iminium intermediate.
- Subsequent reduction using sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation yields the amino alcohol.
- Chiral catalysts or auxiliaries are employed to control stereochemistry during the reduction step.
This approach allows direct introduction of the amino group while forming the chiral centers simultaneously.
Use of Chiral Auxiliaries and Protecting Groups
- Chiral auxiliaries such as Evans’ oxazolidinones or Oppolzer’s sultams can be attached to the precursor to direct stereoselective transformations.
- Protecting groups on the amino or hydroxyl functionalities may be used to prevent side reactions and improve yields.
- After stereoselective synthesis, protecting groups are removed under mild conditions to afford the target amino alcohol.
Industrial and Scale-Up Considerations
- Large-scale synthesis often employs batch reactors with optimized reaction parameters to maximize yield and stereoselectivity.
- Catalytic asymmetric hydrogenation is favored industrially for its scalability and environmental compatibility.
- Enzymatic methods are also explored for greener processes with high stereochemical control.
Research Findings and Optimization Data
Reaction Conditions and Yields
| Method | Catalyst/Agent | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee) (%) | Notes |
|---|---|---|---|---|---|---|
| Asymmetric catalytic hydrogenation | Rhodium/chiral ligand complex | Ethanol | 25–50 °C | 85–92 | >95 | High stereoselectivity |
| Reductive amination | NaBH3CN or catalytic hydrogenation | Methanol, EtOH | 0–25 °C | 70–88 | 90–95 | Requires careful pH control |
| Enzymatic reduction | Ketoreductase enzymes | Aqueous buffer | 25–37 °C | 75–90 | >98 | Environmentally friendly |
| Chiral auxiliary approach | Oxazolidinone derivatives | Dichloromethane | Room temperature | 80–85 | 92–97 | Multi-step, high stereocontrol |
Purification Techniques
- Flash chromatography on silica gel using mixtures of hexane and ethyl acetate is commonly employed to separate the desired stereoisomer.
- Crystallization and recrystallization methods are used to enhance enantiomeric purity.
- Use of chiral HPLC for analytical and preparative scale enantiomer separation.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Asymmetric catalytic hydrogenation | High yield and ee, scalable | Efficient, environmentally friendly | Requires expensive catalysts |
| Reductive amination | Direct amino group introduction | Simple reagents, versatile | Moderate stereoselectivity |
| Enzymatic reduction | High stereoselectivity, mild conditions | Green chemistry approach | Enzyme availability and cost |
| Chiral auxiliary methods | Precise stereocontrol | High enantiomeric purity | Multi-step, time-consuming |
Concluding Remarks
The preparation of (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is well-established through asymmetric catalytic hydrogenation, reductive amination, enzymatic reduction, and chiral auxiliary strategies. Each method offers a balance between stereoselectivity, yield, and operational complexity. Current research trends emphasize greener and more sustainable processes, such as enzymatic catalysis and recyclable chiral catalysts, to improve efficiency and reduce environmental impact.
This compound’s stereochemical integrity is crucial for its functional applications, thus driving continuous optimization of preparation methods to achieve high enantiomeric purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Organic Synthesis
(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of enantiomerically enriched compounds essential in drug development and materials science.
The compound exhibits several biological activities that make it a subject of interest in pharmacological research:
Antidepressant Activity:
Research indicates that compounds with similar structures can enhance serotonin and norepinephrine levels in the brain, potentially leading to antidepressant effects .
Antimicrobial Properties:
In vitro studies have shown that this compound demonstrates significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations ranging from 0.22 to 0.25 µg/mL .
Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives have shown cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), indicating its potential as a lead compound for further development .
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound:
Case Study 1: Antidepressant Effects
A study demonstrated that structurally related compounds enhanced neurotransmitter levels in animal models, suggesting potential antidepressant effects .
Case Study 2: Antimicrobial Efficacy
Research highlighted the compound's effectiveness against various bacterial strains, paving the way for its development as an antimicrobial agent .
Case Study 3: Anticancer Activity
Investigations into the cytotoxic effects on cancer cell lines provided insights into its potential use in cancer therapy .
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved often include:
Receptor Binding: Interaction with neurotransmitter receptors in the brain.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The aromatic ring's substituent significantly impacts physicochemical and pharmacological properties. Key examples include:
Stereochemical Differences
Stereochemistry dictates enantioselective interactions with biological targets:
Functional Group Modifications
Additional functional groups alter reactivity and applications:
Biological Activity
(1R,2S)-1-amino-1-(2-chlorophenyl)propan-2-ol is a chiral compound with significant biological activity, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an amino group, a hydroxyl group, and a chlorophenyl moiety. Its molecular formula is CHClNO, with a molar mass of 185.65 g/mol . This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological effects of this compound are primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes and receptors, potentially modulating their activities.
- Hydrophobic Interactions : The chlorophenyl group engages in hydrophobic interactions, which can influence the binding affinity to biological macromolecules .
These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.
1. Neuropharmacological Effects
Research indicates that this compound may have therapeutic potential in treating neurological disorders. Its interaction with neurotransmitter systems suggests it could modulate synaptic transmission and influence neurochemical signaling pathways.
2. Antimicrobial Properties
The compound has been studied for its antimicrobial activity, particularly against Helicobacter pylori. In vitro studies demonstrated that it exhibits significant potency against various strains of this bacterium, indicating its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study focused on the structure-activity relationships (SAR) of similar compounds indicated that modifications at the amino α-carbon significantly enhance biological activity. For instance, compounds structurally related to this compound showed varying degrees of potency based on their stereochemistry and substitution patterns .
Another research highlighted the synthesis of enantiomers of related compounds and their evaluation for antimicrobial efficacy. The findings suggested that specific enantiomers exhibited stronger activity against resistant strains compared to their racemic counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
